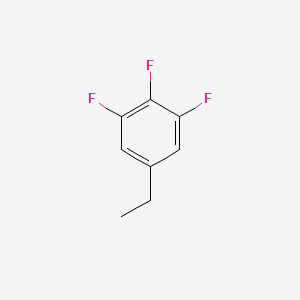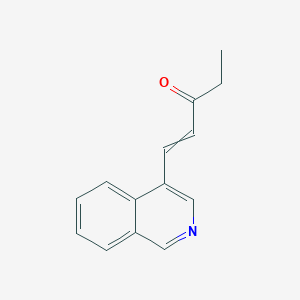
5-Ethyl-1,2,3-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 3 positions, and an ethyl group is attached at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2,3-trifluorobenzene typically involves the fluorination of ethylbenzene derivatives. One common method is the direct fluorination of 5-ethylbenzene using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
5-Ethyl-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
科学的研究の応用
5-Ethyl-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a probe molecule in studies of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Ethyl-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, leading to altered biochemical pathways or physiological effects.
類似化合物との比較
Similar Compounds
1,2,3-Trifluorobenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, leading to variations in chemical reactivity and physical properties.
5-Ethyl-1,2,4-trifluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior and applications.
Uniqueness
5-Ethyl-1,2,3-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl group and three fluorine atoms makes it a valuable compound for studying the effects of fluorination on aromatic systems and for developing new materials and pharmaceuticals with enhanced performance.
特性
CAS番号 |
923033-05-0 |
|---|---|
分子式 |
C8H7F3 |
分子量 |
160.14 g/mol |
IUPAC名 |
5-ethyl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C8H7F3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChIキー |
YBOZXMVNMPLGHL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)
![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)

![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

